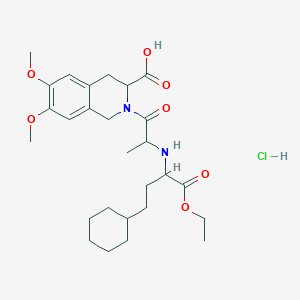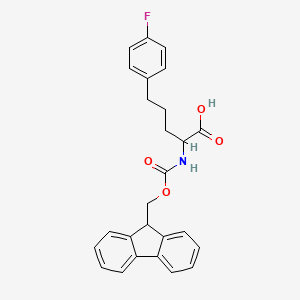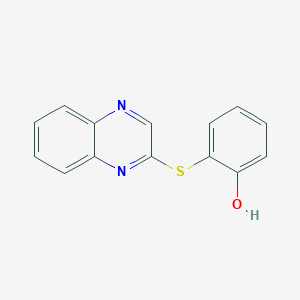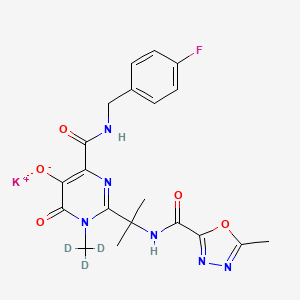![molecular formula C15H21N5O2 B12313276 4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol](/img/structure/B12313276.png)
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol is a complex organic compound that features a pyrazole ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: Shares the pyrazole ring structure but lacks the pyridine and piperidine rings.
5-Amino-pyrazoles: A class of compounds with similar pyrazole structures but different substituents.
Uniqueness
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol is unique due to its combination of pyrazole, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C15H21N5O2 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
4-[[2-amino-5-(1-methylpyrazol-4-yl)pyridin-3-yl]oxymethyl]piperidin-4-ol |
InChI |
InChI=1S/C15H21N5O2/c1-20-9-12(8-19-20)11-6-13(14(16)18-7-11)22-10-15(21)2-4-17-5-3-15/h6-9,17,21H,2-5,10H2,1H3,(H2,16,18) |
InChI Key |
DTGRSOVAQMVMHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(N=C2)N)OCC3(CCNCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


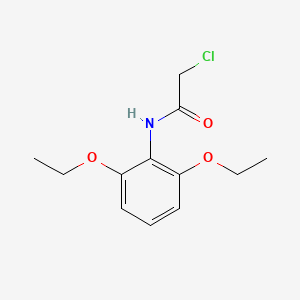
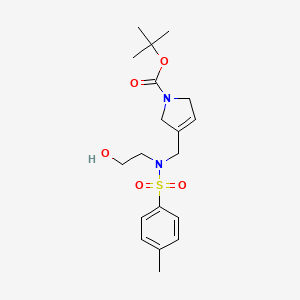
![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
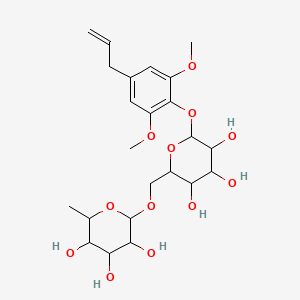
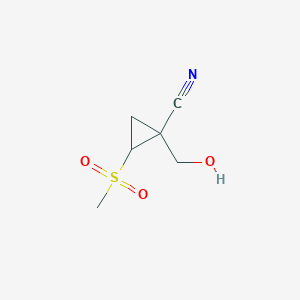
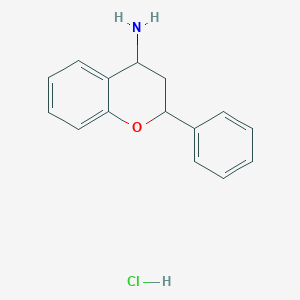

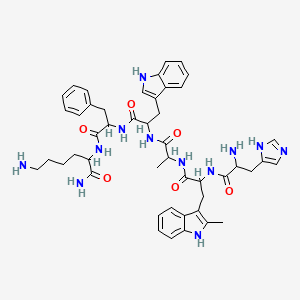
carbonyl]amino})amino}ethan-1-ol](/img/structure/B12313232.png)
![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)
